molecular formula C20H27NO5 B12453855 2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid

2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B12453855
M. Wt: 361.4 g/mol
InChI Key: UIZSNGWYNLFTHM-UHFFFAOYSA-N
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Description

2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps. One common approach is to start with the cyclohexanecarboxylic acid and introduce the substituted phenyl group through a series of reactions, including Friedel-Crafts acylation and subsequent modifications. The methoxy and carbamoyl groups are then introduced through nucleophilic substitution and amidation reactions, respectively. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2,5-Dimethylphenyl)-3-hydroxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid: Similar structure but with a benzoic acid group instead of a cyclohexanecarboxylic acid group.

Uniqueness

The uniqueness of 2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[1-(2,5-dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H27NO5/c1-12-8-9-13(2)16(10-12)17(11-18(22)26-3)21-19(23)14-6-4-5-7-15(14)20(24)25/h8-10,14-15,17H,4-7,11H2,1-3H3,(H,21,23)(H,24,25)

InChI Key

UIZSNGWYNLFTHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)OC)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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